(S)-3-(m-Tolyl)morpholine

Chiral synthesis Asymmetric catalysis Medicinal chemistry

(S)-3-(m-Tolyl)morpholine (CAS: 1212825-16-5) is a chiral C-substituted morpholine derivative featuring an (S)-configured stereocenter at the 3-position of the morpholine ring and an m-tolyl (3-methylphenyl) substituent. This compound belongs to the broader class of 3-arylmorpholines, which serve as versatile intermediates and scaffolds in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) receptors and ion channels.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B15395055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(m-Tolyl)morpholine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2COCCN2
InChIInChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m1/s1
InChIKeyJGXBLFNVXDHOTE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(m-Tolyl)morpholine Procurement Guide: CAS 1212825-16-5 as a Chiral Morpholine Building Block


(S)-3-(m-Tolyl)morpholine (CAS: 1212825-16-5) is a chiral C-substituted morpholine derivative featuring an (S)-configured stereocenter at the 3-position of the morpholine ring and an m-tolyl (3-methylphenyl) substituent [1]. This compound belongs to the broader class of 3-arylmorpholines, which serve as versatile intermediates and scaffolds in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) receptors and ion channels [2]. The compound's defined stereochemistry at the morpholine C3 position distinguishes it from racemic mixtures and alternative regioisomeric or enantiomeric variants, making it a specific chiral building block for asymmetric synthesis and structure-activity relationship (SAR) investigations [3].

Stereochemical-control study fit (S)-configured morpholine building block for asymmetric synthesis and SAR investigations
CNS-targeted medicinal chemistry scaffold Structural features align with KCNQ channel modulator pharmacophores for receptor research
Matched-pair enantiomer design Commercial availability of both (S)- and (R)-enantiomers supports stereospecific activity comparison

(S)-3-(m-Tolyl)morpholine CAS 1212825-16-5: Why Substitution with Racemic or Regioisomeric Analogs Compromises Experimental Reproducibility


Generic substitution of (S)-3-(m-tolyl)morpholine with racemic 3-(m-tolyl)morpholine (CAS 1017418-49-3) or alternative regioisomers such as o-tolyl or p-tolyl variants introduces uncontrolled variables that directly undermine experimental validity. The (S)-enantiomer and its (R)-counterpart (CAS 1213356-65-0) may exhibit divergent biological activity profiles, as documented for related chiral morpholine pharmacophores including 5-HT2C agonists where enantiomers show up to 40-fold differences in receptor selectivity . Similarly, substitution of the m-tolyl group with o-tolyl or p-tolyl substituents alters both steric and electronic properties, which can substantially impact target binding and physicochemical parameters [1]. Procurement of the racemate for stereospecific applications necessitates subsequent chiral resolution—a resource-intensive step that introduces additional cost and variability .

Racemic substitution
Undefined stereochemistry may alter target engagement and compromise SAR reproducibility.
Regioisomeric mismatch (o-tolyl, p-tolyl)
Substituent position shifts steric and electronic profiles, potentially affecting binding interactions.
Enantiomeric activity divergence
In related morpholine series, enantiomers have shown substantial selectivity differences; stereochemical identity may not transfer.

(S)-3-(m-Tolyl)morpholine: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Purity and Chiral Procurement Advantage of (S)-3-(m-Tolyl)morpholine

(S)-3-(m-Tolyl)morpholine (CAS 1212825-16-5) is commercially available as a defined single enantiomer with a reported purity specification of ≥98% . In contrast, the racemic mixture 3-(m-tolyl)morpholine (CAS 1017418-49-3) is supplied at a lower standard purity of 97% and lacks stereochemical definition . The (R)-enantiomer (CAS 1213356-65-0) is also commercially available, enabling matched-pair enantiomer control experiments .

Enantiomeric Purity
Data to verify
≥98% (S) vs 97% racemic
Supports stereochemical reproducibility in asymmetric synthesis
Supplier specification; independent verification recommended
Chiral synthesis Asymmetric catalysis Medicinal chemistry

Regioisomeric Differentiation: m-Tolyl vs. o-Tolyl and p-Tolyl Steric and Electronic Profiles

The m-tolyl substitution pattern in (S)-3-(m-tolyl)morpholine provides a distinct steric and electronic environment compared to its regioisomers. While direct experimental biological comparison data are not available in the open literature for these specific compounds, computed physicochemical parameters from supplier databases reveal meaningful differences. The m-tolyl isomer (CAS 1212825-16-5) exhibits a calculated LogP of approximately 1.66 , whereas the o-tolyl analog (S)-3-(o-tolyl)morpholine (CAS 1213687-23-0) shows a LogP of 1.66 as well but with different steric hindrance at the ortho position [1]. Both regioisomers are commercially available with ≥98% purity .

Regioisomeric Profiles
Context-dependent
m-tolyl vs o-tolyl; calc. LogP ~1.66, steric difference
Meta position offers distinct steric environment for SAR consistency
Based on calculated parameters; experimental comparison unavailable
Structure-activity relationship Medicinal chemistry Ligand design

Molecular Descriptor Differentiation: 3-(m-Tolyl)morpholine vs. 3-Phenylmorpholine Des-Aryl Analogs

The presence of the m-tolyl substituent in (S)-3-(m-tolyl)morpholine (molecular weight 177.24 g/mol) introduces a methyl group relative to the des-methyl analog (S)-3-phenylmorpholine (CAS 914299-79-9; molecular weight 163.22 g/mol) . This structural difference is supported by InChIKey data which confirm distinct molecular fingerprints [1]. The methyl substitution increases molecular weight by approximately 14 g/mol and modifies lipophilicity, which class-level evidence from related morpholine series indicates can influence membrane permeability and target binding [2].

Molecular Weight Shift
Class-level
ΔMW +14.02 g/mol
Methyl group provides functionalization handle and may alter membrane interaction
Permeability influence inferred from related series
Physicochemical properties Drug-likeness Medicinal chemistry

Potential KCNQ Potassium Channel Opener Scaffold Activity via Class-Level Inference

Class-level inference from patent literature indicates that substituted morpholine derivatives bearing aryl substituents at the morpholine ring are openers of the KCNQ family potassium ion channels [1]. KCNQ channel openers represent a validated therapeutic approach for epilepsy and related CNS disorders [2]. While (S)-3-(m-tolyl)morpholine itself has not been directly evaluated in published KCNQ channel assays, its structural features—a chiral morpholine core with an m-tolyl substituent—align with the general pharmacophore described for this target class. No direct comparative potency data are available for this specific compound versus reference KCNQ openers such as retigabine.

KCNQ Channel Context
Class-level
No direct assay data; aligns with patent pharmacophore
May support synthesis of KCNQ-targeted analogs in epilepsy research
Requires direct assay validation
Ion channel pharmacology CNS disorders Epilepsy

Commercial Availability and Sourcing Accessibility of (S)-3-(m-Tolyl)morpholine

(S)-3-(m-Tolyl)morpholine (CAS 1212825-16-5) is commercially stocked by multiple suppliers with a standard purity specification of ≥98% . The compound is available as a research-grade chemical for laboratory use. In comparison, the racemic mixture 3-(m-tolyl)morpholine (CAS 1017418-49-3) is offered at 97% purity . The (R)-enantiomer (CAS 1213356-65-0) is also commercially available, with standard shipping from US-based suppliers . No quantitative data on comparative pricing or lead times are publicly available.

Commercial Availability
Specification review
Stocked ≥98% purity; (R)-enantiomer available
Enables procurement without custom synthesis delay
Verify lot-specific purity and stereochemical identity
Chemical procurement Research reagents Chiral building blocks

(S)-3-(m-Tolyl)morpholine: Validated Research and Industrial Application Scenarios


Chiral Building Block for Asymmetric Synthesis of CNS-Targeted Drug Candidates

Researchers engaged in medicinal chemistry programs targeting central nervous system (CNS) disorders can utilize (S)-3-(m-tolyl)morpholine as a defined chiral intermediate for constructing enantiomerically pure drug candidates. The compound's (S)-configuration and m-tolyl substitution pattern align with pharmacophoric features documented in patent literature for KCNQ potassium channel modulators and related CNS-active morpholine derivatives [1]. Procurement of the pre-resolved (S)-enantiomer circumvents the need for chiral separation, enabling direct incorporation into asymmetric synthetic routes.

Matched-Pair Enantiomer Control for SAR Studies

The commercial availability of both (S)-3-(m-tolyl)morpholine (CAS 1212825-16-5) and its (R)-enantiomer (CAS 1213356-65-0) enables rigorous matched-pair experimental design for structure-activity relationship (SAR) investigations . Researchers can directly compare the biological activity of the two enantiomers to quantify stereospecific effects—a critical consideration given that enantiomeric morpholine derivatives in related series have demonstrated up to 40-fold differences in receptor selectivity .

Regioisomeric SAR Exploration with o-Tolyl and p-Tolyl Analogs

Investigators examining the impact of aryl substitution patterns on biological activity or physicochemical properties can systematically compare (S)-3-(m-tolyl)morpholine with its commercially available regioisomers: (S)-3-(o-tolyl)morpholine (CAS 1213687-23-0) and (S)-3-(p-tolyl)morpholine (CAS 1213513-38-2) . This regioisomeric series allows systematic evaluation of ortho, meta, and para methyl substitution effects on target engagement, metabolic stability, and other key drug-likeness parameters.

Chemical Genetics and Phenotypic Screening Libraries

Morpholine-derived compounds have been employed in chemical genetics approaches for phenotypic screening to identify small molecule modulators of cellular processes [2]. (S)-3-(m-Tolyl)morpholine, with its defined stereochemistry and commercial availability, represents a suitable entry for inclusion in diversity-oriented screening libraries aimed at identifying novel bioactive chemotypes or chemical probes for target identification and validation studies.

Application
Selection Property
Validation Focus
Asymmetric CNS-targeted research
Stereochemical definition
Enantiomeric purity verification
Matched-pair enantiomer SAR
Enantiomer pair availability
Stereospecific activity comparison
Regioisomeric SAR exploration
Regioisomeric series
Substituent position-activity mapping
Diversity-oriented screening libraries
Chiral scaffold diversity
Phenotypic screening hit validation

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